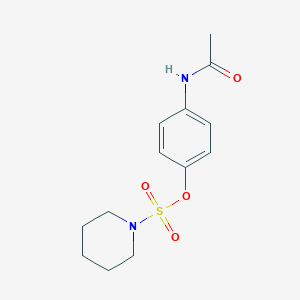

4-Acetamidophenyl piperidine-1-sulfonate

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-acetamidophenyl) piperidine-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O4S/c1-11(16)14-12-5-7-13(8-6-12)19-20(17,18)15-9-3-2-4-10-15/h5-8H,2-4,9-10H2,1H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOKBLDPMBLWJNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)OS(=O)(=O)N2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 4 Acetamidophenyl Piperidine 1 Sulfonate and Analogs

Direct Synthetic Routes to 4-Acetamidophenyl Piperidine-1-Sulfonate

The direct synthesis of this compound can be approached by forming the sulfonate ester linkage between the 4-acetamidophenol and a piperidine-1-sulfonyl moiety. This involves key chemical transformations, including sulfonylation reactions, and the strategic introduction of the acetamido phenyl and piperidine (B6355638) components.

Sulfonylation Reactions in the Synthesis of Aryl Sulfonates

The formation of an aryl sulfonate ester is a critical step in the synthesis of the target compound. This typically involves the reaction of a phenol (B47542) with a sulfonyl chloride in the presence of a base.

One common method for preparing aryl sulfonates is the reaction of a phenol with a sulfonyl chloride. For instance, the reaction of 2-aminophenol (B121084) with 4-methylbenzenesulfonyl chloride yields N-(2-hydroxyphenyl)-4-methylbenzenesulfonamide researchgate.net. While this example involves an amino group, the principle of the hydroxyl group reacting with the sulfonyl chloride is relevant. In the case of 4-acetamidophenol, the phenolic hydroxyl group can react with piperidine-1-sulfonyl chloride to form the desired sulfonate ester. The reaction is typically carried out in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the hydrogen chloride byproduct researchgate.net.

Another approach involves the use of chlorosulfonic acid to generate an in-situ sulfonyl chloride from a precursor. For example, p-acetamidobenzenesulfonyl chloride can be synthesized by reacting acetanilide (B955) with chlorosulfonic acid orgsyn.orggoogle.com. This sulfonyl chloride can then be reacted with various nucleophiles.

The table below summarizes various sulfonylation reactions relevant to the synthesis of aryl sulfonates.

| Reactants | Reagents | Product | Reference |

| 2-Aminophenol, 4-Methylbenzenesulfonyl chloride | Base (e.g., pyridine) | N-(2-hydroxyphenyl)-4-methylbenzenesulfonamide | researchgate.net |

| Acetanilide | Chlorosulfonic acid | p-Acetamidobenzenesulfonyl chloride | orgsyn.orggoogle.com |

| Arylboronic acids | Sulfuryl chloride, Palladium catalyst | Arylsulfonyl chlorides | nih.gov |

| 4-Alkylpyridines | Aryl sulfonyl chlorides, Et3N, DMAP | Aryl picolyl sulfones | nih.gov |

Approaches for Introducing the Acetamido Phenyl Moiety

The acetamido phenyl group can be introduced through several synthetic strategies. One direct approach is to start with 4-acetamidophenol, a readily available commercial compound. This starting material already contains the required acetamido and phenyl groups with a hydroxyl functionality poised for sulfonylation.

Alternatively, the acetamido group can be introduced at a later stage of the synthesis. For example, one could start with 4-aminophenol (B1666318) and selectively acylate the amino group to form the acetamide. It has been noted that when 4-aminophenol reacts with an acyl chloride or acid anhydride, the amino group is generally more reactive than the hydroxyl group, leading to selective N-acylation chemicalforums.com. This principle allows for the synthesis of 4-acetamidophenol from 4-aminophenol.

Another strategy involves the reduction of a nitro group to an amine, followed by acylation. For instance, N-(4-amino-2-phenoxyphenyl)methanesulfonamide can be prepared from nimesulide (B1678887) through reduction of the nitro group and subsequent acylation organic-chemistry.org. This multi-step process offers flexibility in introducing various acyl groups.

The following table outlines methods for introducing or utilizing the acetamido phenyl moiety.

| Starting Material | Reagents/Reaction | Product | Reference |

| 4-Aminophenol | Acyl chloride/Acid anhydride | 4-Acetamidophenol | chemicalforums.com |

| Acetanilide | Chlorosulfonic acid | p-Acetamidobenzenesulfonyl chloride | orgsyn.org |

| Nimesulide | Reduction, then Acylation/Sulfonylation | N-acylated/N-sulfonylated derivatives | organic-chemistry.org |

Strategies for Constructing the Piperidine Ring System in Target Compounds

The piperidine ring is a common structural motif in many biologically active molecules, and numerous methods exist for its synthesis. While for the direct synthesis of this compound, piperidine itself is the precursor to piperidine-1-sulfonyl chloride, understanding the construction of substituted piperidines is crucial for creating analogs.

Common strategies for piperidine synthesis include the hydrogenation of pyridine derivatives, cyclization of linear precursors, and multicomponent reactions. For example, the reduction of pyridine N-oxides using ammonium (B1175870) formate (B1220265) and palladium on carbon is an efficient method to produce piperidines youtube.com.

Another classical approach is the Dieckmann condensation of aminodicarboxylate esters to form 4-piperidones, which are versatile intermediates for further functionalization bldpharm.com. Reductive amination of ketones is also a widely used method. For instance, N-Boc-piperidin-4-one can undergo reductive amination with anilines to produce substituted piperidines nsf.gov.

Recent advancements have focused on more efficient and stereoselective methods. A combination of biocatalytic carbon-hydrogen oxidation and radical cross-coupling has been shown to simplify the synthesis of complex piperidines sigmaaldrich.com.

The table below highlights some of the diverse strategies for piperidine ring synthesis.

| Synthetic Strategy | Key Intermediates/Reagents | Product Type | Reference(s) |

| Hydrogenation | Pyridine derivatives, Catalysts (e.g., Rh/C, Pd/C) | Substituted piperidines | youtube.comnih.gov |

| Dieckmann Condensation | Aminodicarboxylate esters | 4-Piperidones | bldpharm.com |

| Reductive Amination | Piperidin-4-ones, Amines, Reducing agents | N-substituted piperidines | nsf.gov |

| Biocatalytic C-H Oxidation & Radical Cross-Coupling | Piperidines, Enzymes, Nickel electrocatalysis | Complex substituted piperidines | sigmaaldrich.com |

| Aza-Diels-Alder Reaction | Imines, Dienes | Tetrahydropyridines (precursors to piperidines) | bldpharm.com |

Derivatization Strategies for Enhancing Molecular Complexity

Once this compound is synthesized, its molecular complexity can be enhanced through various derivatization strategies, focusing on the N-substitution of the piperidine moiety and modifications of the acetamidophenyl group.

N-Substitution of the Piperidine Moiety

While the nitrogen of the piperidine ring in the target compound is part of a sulfonamide linkage, derivatization is more relevant to precursor piperidines or analogs where the nitrogen is a secondary amine. The N-substitution of the piperidine ring is a common strategy to introduce diverse functional groups, which can significantly alter the molecule's properties.

N-alkylation is a straightforward method for introducing alkyl groups onto the piperidine nitrogen. This can be achieved by reacting the piperidine with an alkyl halide in the presence of a base such as potassium carbonate or triethylamine nih.gov. The choice of solvent and base can influence the reaction's efficiency and the potential for dialkylation.

Reductive amination is another powerful technique for N-substitution. This involves reacting the piperidine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) to form a new carbon-nitrogen bond rowan.edu.

Other N-substitutions can include acylation with acyl chlorides or anhydrides, and arylation through Buchwald-Hartwig or Ullmann-type coupling reactions. These reactions allow for the introduction of a wide array of substituents, thereby enabling the generation of a diverse library of compounds for various applications.

The following table provides examples of N-substitution reactions of piperidine.

| Reaction Type | Reagents | Product | Reference(s) |

| N-Alkylation | Alkyl halide, Base (e.g., K2CO3) | N-Alkylpiperidine | nih.gov |

| Reductive Amination | Aldehyde/Ketone, Reducing agent (e.g., NaBH(OAc)3) | N-Alkylpiperidine | nsf.govrowan.edu |

| N-Acylation | Acyl chloride/Anhydride | N-Acylpiperidine | nsf.gov |

| N-Arylation | Aryl halide, Palladium catalyst | N-Arylpiperidine | nih.gov |

Modifications of the Acetamidophenyl Group

The acetamidophenyl group offers several sites for modification to generate analogs of this compound.

Another point of modification is the aromatic ring itself. Electrophilic aromatic substitution reactions, such as halogenation or nitration, could potentially be performed on the 4-acetamidophenyl ring, although the directing effects of the acetamido and sulfonate groups would need to be carefully considered. For example, chlorination of acetaminophen (B1664979) can lead to the formation of chloro-4-acetamidophenol.

Furthermore, the acetamido group can be hydrolyzed back to an amino group, which can then be derivatized in numerous ways. For instance, the free amine can be converted into ureas, thioureas, or other sulfonamides, significantly expanding the chemical space around the core structure. The derivatization of N-(4-aminophenyl)piperidine has been used to improve the detection of organic acids in mass spectrometry, highlighting the utility of modifying this part of the molecule.

The table below summarizes potential modifications of the acetamidophenyl group.

| Modification Strategy | Reagents/Reaction | Potential Product | Reference(s) |

| Varying the Acyl Group | Different acyl chlorides/anhydrides | N-Acyl-4-aminophenyl piperidine-1-sulfonate analogs | organic-chemistry.org |

| Aromatic Ring Substitution | Halogenating agents (e.g., NCS, NBS) | Halogenated this compound | |

| Hydrolysis of Acetamide | Acid or base hydrolysis | 4-Aminophenyl piperidine-1-sulfonate | - |

| Derivatization of Amino Group | Isocyanates, Isothiocyanates, Sulfonyl chlorides | Ureas, Thioureas, Sulfonamides |

Alterations to the Sulfonate Linkage

The sulfonamide group, a bioisostere of the amide bond, offers distinct chemical properties, including increased hydrolytic stability and an additional hydrogen bond acceptor. princeton.edu Its manipulation is key to diversifying analogs. While the sulfonamide is generally stable, specific transformations can be achieved, providing pathways to novel derivatives.

A common strategy involves the synthesis of sulfonamides from sulfonyl chlorides, which are themselves accessible from various precursors. A novel, one-pot method allows for the conversion of aromatic carboxylic acids into sulfonamides. princeton.edu This process utilizes copper ligand-to-metal charge transfer (LMCT) to generate an aryl sulfonyl chloride from the corresponding acid, which is then immediately reacted with an amine to form the desired sulfonamide. princeton.edu This avoids the need for pre-functionalized starting materials. princeton.edu

The reactivity of the sulfonyl halide intermediate can be tuned. For instance, aryl sulfonyl fluorides are less electrophilic than their chloride counterparts. This difference in reactivity allows for selective reactions in multifunctional molecules. A demonstration showed that a sulfonyl chloride derivative would readily form a sulfonamide, while the corresponding sulfonyl fluoride (B91410) under the same conditions would favor an SNAr reaction at a different site on the molecule. princeton.edu

In the context of piperidine-containing structures, the synthesis of benzenesulfonamide (B165840) derivatives often starts with a stable precursor like 4-sulfamoylbenzoic acid. This can be coupled with a piperidine derivative, such as ethyl piperidine-4-carboxylate, using standard peptide coupling agents like EDCI and HOBt. nih.gov The resulting intermediate can then undergo further reactions. For example, conversion of the ethyl ester to a hydrazide, followed by reaction with various isocyanates or isothiocyanates, leads to a diverse library of urea (B33335) and thiourea (B124793) derivatives, demonstrating the modification of a distal part of the molecule while the core sulfonamide linkage remains intact. nih.gov

Table 1: Selected Chemical Transformations Related to the Sulfonate Linkage

| Transformation | Starting Materials | Reagents/Conditions | Product Type | Ref |

| Decarboxylative Sulfonamidation | Aromatic Carboxylic Acid, Amine | Cu Catalyst, SO₂, Halogen Source | Aryl Sulfonamide | princeton.edu |

| Amide Coupling & Hydrazide Formation | 4-Sulfamoylbenzoic Acid, Ethyl Piperidine-4-Carboxylate | 1. EDCI, HOBt2. Hydrazine Monohydrate | Piperidinyl-Hydrazide | nih.gov |

| Urea/Thiourea Formation | Piperidinyl-Hydrazide | Isocyanate or Isothiocyanate | Piperidinyl-Hydrazidoureido/thioureido Sulfonamide | nih.gov |

Novel Synthetic Methodologies for Related Scaffolds

The piperidine ring is a ubiquitous scaffold in pharmaceuticals, making the development of efficient and novel synthetic routes a continuous goal for chemists.

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all components, offer a highly efficient route to complex piperidine derivatives. nih.gov

One notable MCR involves the synthesis of a highly functionalized piperidone derivative from dimethyl malonate and formaldehyde (B43269) O-benzyl oxime. tandfonline.com This reaction, co-catalyzed by Ytterbium triflate (Yb(OTf)₃) and Silver triflate (AgOTf), proceeds through a domino sequence of Mannich reaction, Hoffmann elimination, Michael addition, and subsequent intramolecular aminolysis to construct the six-membered ring. tandfonline.com The study highlighted that both Lewis acid catalysts were essential for the reaction to proceed. tandfonline.com

Another approach describes a four-component synthesis leading to novel piperidine-containing pyridinium (B92312) salts. researchgate.net By refluxing dicyano-substituted olefins, aromatic aldehydes, pyridinium halogenides, and ammonium acetate, highly substituted piperidin-2-ones with three stereogenic centers were produced in a diastereoselective manner. researchgate.net These MCRs provide rapid access to complex molecular architectures from simple, readily available starting materials.

Table 2: Examples of Multicomponent Reactions for Piperidine Synthesis

| Reaction Type | Key Components | Catalyst/Conditions | Product Scaffold | Ref |

| Domino Mannich/Michael | Dimethyl Malonate, Formaldehyde O-benzyl Oxime | Yb(OTf)₃, AgOTf | Trimethyl 3,5,5-Piperidonetricarboxylate | tandfonline.com |

| Knoevenagel/Michael/Mannich Cascade | Aromatic Aldehydes, Nitriles, Dialkyl Malonates, Ammonium Acetate | Reflux in Alcohol | Polysubstituted 2-Piperidinones | researchgate.net |

| Four-Component Reaction | Dicyano-olefins, Aromatic Aldehydes, Pyridinium Halogenides, Ammonium Acetate | Reflux | Pyridinium-substituted Piperidin-2-ones | researchgate.net |

Stereoselective Synthesis of Piperidine Derivatives

Controlling the three-dimensional arrangement of atoms (stereochemistry) within the piperidine ring is critical, as the biological activity of such compounds is often dependent on their specific configuration. google.com

Significant advances have been made in catalyst-controlled stereoselective synthesis. Dirhodium tetracarboxylate catalysts, for example, have been employed for the site-selective and stereoselective C-H functionalization of N-protected piperidines. nih.govresearchgate.net The choice of both the catalyst and the nitrogen-protecting group dictates the site of functionalization (C2, C3, or C4) and the stereochemical outcome. researchgate.net For instance, using an N-Bs-piperidine with a Rh₂(R-TPPTTL)₄ catalyst yielded highly diastereoselective C2-functionalization (up to >30:1 d.r.). nih.gov

Another powerful strategy is the use of chiral auxiliaries. The stereoselective synthesis of 2-substituted dehydropiperidinones was achieved with high diastereoselectivity using D-arabinopyranosylamine as a chiral auxiliary in a domino Mannich–Michael reaction. cdnsciencepub.com Subsequent transformations of these intermediates, such as conjugate cuprate (B13416276) addition or enolate alkylation, allowed for the synthesis of various cis- and trans-disubstituted piperidinones. cdnsciencepub.com

A modular, one-pot synthesis of piperidin-4-ols has also been developed, proceeding through a gold-catalyzed cyclization, chemoselective reduction, and a spontaneous Ferrier rearrangement. nih.gov This method demonstrates excellent diastereoselectivity, particularly at lower temperatures, and offers a flexible approach to N-unsubstituted piperidines. nih.gov

Table 3: Selected Stereoselective Methods for Piperidine Synthesis

| Method | Key Reagents/Catalyst | Stereocontrol | Outcome | Ref |

| C-H Functionalization | N-Bs-piperidine, Aryldiazoacetate, Rh₂(R-TPPTTL)₄ | Catalyst-controlled | High diastereoselectivity (up to >30:1 d.r.) | nih.gov |

| Domino Mannich-Michael | Danishefsky's diene, Aldimine, D-arabinopyranosylamine | Chiral auxiliary | High diastereoselectivity | cdnsciencepub.com |

| Gold-Catalyzed Cyclization/Ferrier Rearrangement | N-homopropargyl amide, Gold(I) catalyst | Substrate/Reagent-controlled | Excellent diastereoselectivity | nih.gov |

Structure Activity Relationship Sar Studies of 4 Acetamidophenyl Piperidine 1 Sulfonate and Its Analogs

Influence of the 4-Acetamidophenyl Moiety on Biological Activity

The acetamido group (-NHCOCH₃) itself is capable of forming crucial hydrogen bonds with receptor sites. The amide nitrogen can act as a hydrogen bond donor, while the carbonyl oxygen can serve as a hydrogen bond acceptor. These interactions can significantly contribute to the binding affinity of the compound. researchgate.net Furthermore, the aromatic phenyl ring can participate in π-π stacking or hydrophobic interactions with aromatic amino acid residues within the binding pocket of a target protein. nih.gov

Studies on related sulfonamide derivatives have shown that the presence and position of substituents on the phenyl ring are critical for activity. For instance, in a series of sulfonamides derived from carvacrol, the nature of the substituent on the sulfonamide group, which is analogous to the piperidine (B6355638) in our target compound, significantly impacted acetylcholinesterase (AChE) inhibitory activity. While not a direct analog, this highlights the sensitivity of receptor binding to the chemical nature of the appended groups. nih.gov

Role of the Piperidine Ring System in Ligand-Target Interactions

The piperidine ring is a prevalent scaffold in medicinal chemistry, valued for its ability to introduce a three-dimensional character to a molecule, which can be critical for optimal interaction with a biological target. researchgate.net Its conformational flexibility and the potential for substitution allow for fine-tuning of a compound's pharmacological properties.

Conformational Analysis and Bioactive Conformations

For N-arylsulfonamides of piperidine, the orientation of the aryl group relative to the piperidine ring is a key determinant of the bioactive conformation. In some cases, to alleviate steric strain, the piperidine ring might adopt a twisted-boat conformation, although this is generally a higher energy state than the chair form. The specific bioactive conformation, which is the three-dimensional structure the molecule adopts when it binds to its target, is often one of the lower-energy conformations accessible to the molecule in solution. nih.govnih.gov Understanding the preferred conformations is therefore essential for rational drug design.

Substituent Effects on the Piperidine Ring

The placement of substituents on the piperidine ring can have a profound impact on biological activity. The position and stereochemistry of these substituents can influence the molecule's affinity and selectivity for its target. For example, in a study of quinazoline-4-piperidine sulfamide (B24259) inhibitors of NPP1, the nature and position of substituents on the piperidine ring were critical for inhibitory potency. nih.gov

While 4-Acetamidophenyl piperidine-1-sulfonate itself is unsubstituted on the piperidine ring, analogs with substituents could exhibit significantly different pharmacological profiles. For instance, introducing alkyl or aryl groups at the 2, 3, or 4-positions of the piperidine ring would alter the molecule's shape, lipophilicity, and potential for specific interactions with the receptor. A study on piperidine-4-carboxamide derivatives showed that different substituents led to varied analgesic and antibacterial activities. researchgate.net

The following table illustrates the effect of substituents on the piperidine ring in a series of generic piperidine derivatives, highlighting the importance of this part of the scaffold.

| Substituent on Piperidine Ring | Position | Observed Effect on Activity |

| Methyl | 2 | Can introduce chirality and affect metabolic stability. |

| Phenyl | 4 | Often enhances binding through hydrophobic interactions. |

| Carboxamide | 4 | Can form additional hydrogen bonds. |

Impact of the Sulfonate Group on Molecular Recognition and Activity

The sulfonate group (-SO₂-) is a key functional group that significantly influences the properties of this compound. Sulfonamides are a well-established class of compounds with a broad spectrum of biological activities, including antibacterial, and anti-inflammatory actions. nih.govnih.govtandfonline.com

The sulfonamide linkage is a strong hydrogen bond acceptor and can participate in crucial interactions with biological targets. The geometry of the sulfonamide group, with its tetrahedral sulfur atom, also imparts a specific three-dimensional orientation to the substituents attached to it.

In a series of novel sulfonamide derivatives containing a piperidine moiety, the sulfonamide group was essential for their antibacterial activity against plant pathogens. nih.govresearchgate.net This underscores the importance of this functional group in mediating biological effects.

Positional and Stereochemical Effects of Substituents on Pharmacological Profiles

The precise positioning of functional groups and the stereochemistry of chiral centers are fundamental aspects of SAR studies. In the case of this compound analogs, any introduction of substituents on either the phenyl ring or the piperidine ring would necessitate a careful evaluation of these effects.

For example, moving the acetamido group from the 4-position to the 2- or 3-position on the phenyl ring would drastically alter the molecule's shape and the way it presents its hydrogen bonding groups to a receptor. This would almost certainly lead to a significant change in biological activity.

Furthermore, if a substituent were introduced on the piperidine ring, for instance at the 2- or 3-position, a chiral center would be created. It is well-established in pharmacology that different enantiomers of a chiral drug can have vastly different biological activities, with one enantiomer often being significantly more potent or having a different pharmacological profile than the other. dndi.org The stereoselective synthesis of such analogs would be crucial to deconvolute the activity of each isomer. researchgate.net

The following table provides hypothetical examples of how positional and stereochemical changes in analogs could influence activity, based on general principles of medicinal chemistry.

| Analog | Modification | Potential Impact on Pharmacological Profile |

| 2-Acetamidophenyl piperidine-1-sulfonate | Positional Isomer | Altered binding mode due to different spatial arrangement of the acetamido group. |

| (R)-4-Acetamidophenyl-2-methylpiperidine-1-sulfonate | Stereoisomer | Potentially higher affinity for the target compared to the (S)-isomer due to a better fit in a chiral binding pocket. |

| (S)-4-Acetamidophenyl-2-methylpiperidine-1-sulfonate | Stereoisomer | May exhibit lower affinity or a different activity profile compared to the (R)-isomer. |

Pharmacological and Mechanistic Investigations Pre Clinical Research Focus

Target Identification and Validation in Disease Models

The initial stages of drug discovery heavily rely on pre-clinical research to identify and validate the molecular targets of novel chemical compounds. For molecules incorporating a piperidine-1-sulfonate scaffold, scientific investigations have suggested several potential enzymatic and receptor targets.

Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (NPP1) Inhibition:

Scientific literature has highlighted quinazoline-4-piperidine sulfamides (QPS) as potent and selective inhibitors of human NPP1. nih.govnih.govresearchgate.netnih.govsigmaaldrich.com NPP1 is an enzyme implicated in the pathology of several disorders, including calcific aortic valve disease (CAVD). nih.govnih.govresearchgate.net A specific QPS derivative, designated as QPS1, has been shown to be a potent, non-competitive inhibitor of human NPP1, with a reported inhibition constant (Ki) of 59.3 ± 5.4 nM. nih.govnih.gov This inhibitory action was also demonstrated against the K121Q NPP1 gene variant, which is common in the general population, exhibiting a similar Ki of 59.2 ± 14.5 nM. nih.govnih.gov Given the shared piperidine (B6355638) sulfamide (B24259) core structure, it is plausible that 4-Acetamidophenyl piperidine-1-sulfonate may also possess inhibitory activity against NPP1.

Other Enzymes (FLT3 Kinase, Cholinesterases, α-Glucosidase, OGG1):

At present, there is no direct published research indicating that this compound acts as an inhibitor of FMS-like tyrosine kinase 3 (FLT3), cholinesterases, α-glucosidase, or 8-oxoguanine DNA glycosylase (OGG1). Nevertheless, the piperidine and sulfonamide moieties are key structural features in a variety of known enzyme inhibitors. For example, piperidine derivatives have been investigated as potential treatments for diabetes, which can involve the inhibition of enzymes such as α-glucosidase. nih.govmdpi.com In a similar vein, sulfonamides represent a well-established class of therapeutic agents with a wide array of biological functions, including antibacterial effects mediated through the inhibition of dihydropteroate (B1496061) synthase (DHPS). nih.gov

Dopamine (B1211576) Transporter (DAT):

No specific data from the reviewed literature indicates that this compound binds to or modulates the dopamine transporter. While the piperidine framework is a frequent component of compounds active in the central nervous system, including some that interact with the dopamine transporter, any potential effect of this compound on this transporter is speculative without direct experimental data.

In Vitro Biological Activity Evaluation in Cellular and Biochemical Assays

The in vitro assessment of a compound's biological activity is a fundamental aspect of pre-clinical investigation, yielding data on its potency, selectivity, and functional impact in controlled laboratory environments.

As previously noted, comprehensive kinetic analyses have been carried out on the related quinazoline-4-piperidine sulfamide, QPS1. nih.govnih.gov These investigations have determined a non-competitive mode of inhibition against NPP1, suggesting that the inhibitor interacts with an allosteric site on the enzyme rather than directly competing with the substrate at its active site. nih.govnih.gov

A significant outcome of these studies was the high selectivity of QPS1. It did not produce notable inhibition of other related ectonucleotidases, including NPP3, NTPDases (1-3), ecto-5'-nucleotidase, and alkaline phosphatase (ALP), underscoring its specificity for NPP1. nih.govnih.gov Such selectivity is a highly valued attribute for a potential therapeutic compound, as it may lead to fewer off-target effects.

| Parameter | Value | Reference |

|---|---|---|

| Inhibition Constant (Ki) | 59.3 ± 5.4 nM | nih.govnih.gov |

| Inhibition of K121Q variant (Ki) | 59.2 ± 14.5 nM | nih.govnih.gov |

| Mode of Inhibition | Non-competitive | nih.govnih.gov |

| Maximal Inhibition | 84% at 1000 nM | nih.gov |

The functional effects of NPP1 inhibition by quinazoline-4-piperidine sulfamides have been confirmed in cellular-based assays. In studies using human primary aortic valve interstitial cells (VICs), QPS1 was observed to prevent phosphate-induced mineralization at low micromolar concentrations (≤10 μM). nih.govnih.govresearchgate.net This anti-mineralization activity is a critical functional result of NPP1 inhibition and points to the therapeutic potential of this class of compounds for conditions such as calcific aortic valve disease. nih.govnih.govresearchgate.net Additionally, QPS1 was found to decrease the expression of osteogenic genes, which aligns with the anticipated downstream consequences of inhibiting NPP1. nih.govnih.gov

Although specific data for this compound is not available, the broader categories of piperidine and sulfonamide derivatives have been assessed in a range of assays targeting pathogenic organisms.

Antimalarial Activity:

Molecules featuring a piperidine ring have demonstrated encouraging activity against the malaria parasite, Plasmodium falciparum. nih.gov Both chloroquine-sensitive and resistant strains have been effectively targeted with 1,4-disubstituted piperidine derivatives, with some compounds showing activity in the nanomolar concentration range. nih.gov Sulfonamides have also been employed as antimalarial treatments. nih.gov

Antimicrobial and Antifungal Activity:

The sulfonamide group is a recognized pharmacophore in the design of antimicrobial drugs. nih.gov New sulfonamide derivatives that include a piperidine moiety have been explored as potential bactericides for the control of bacterial diseases in plants. nih.gov Piperazine (B1678402) derivatives, which are structurally akin to piperidines, have also exhibited a wide spectrum of antimicrobial and antifungal activities. researchgate.net The potential for antifungal action is also acknowledged within the larger class of piperidine derivatives. nih.gov

Elucidation of Molecular Mechanisms of Action

Downstream Cellular Pathway AnalysisThere is no available information on the downstream cellular pathways affected by this compound.

Future research is required to explore the potential therapeutic applications of this compound. ontosight.ai

Computational Chemistry and Molecular Modeling Applications

Ligand-Protein Docking Analyses for Binding Mode Prediction

Ligand-protein docking is a computational method used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This technique is crucial for understanding the binding mechanism and for the rational design of new drugs. In the context of 4-Acetamidophenyl piperidine-1-sulfonate, docking studies can elucidate its potential interactions with various protein targets.

Docking analyses of analogous compounds, such as those with a piperidine (B6355638) or acetamidophenyl moiety, have been performed to predict binding to various receptors. For instance, studies on similar heterocyclic compounds have utilized molecular docking to investigate their binding modes within the active sites of enzymes like Dipeptidyl Peptidase 4 (DPP4) or various receptors. researchgate.netnih.gov These studies often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that are critical for binding affinity.

A hypothetical docking study of this compound into a protein active site would likely involve the following steps:

Preparation of the Ligand and Protein: The 3D structure of this compound would be generated and energy-minimized. The crystal structure of the target protein would be obtained from a repository like the Protein Data Bank (PDB). nih.gov

Defining the Binding Site: The active site of the protein would be identified, often based on the location of a co-crystallized native ligand or through predictive algorithms. A grid box is then defined around this site to guide the docking process. nih.gov

Docking Simulation: Using software like AutoDock or Glide, the ligand is flexibly docked into the defined binding site. The program samples numerous conformations and orientations of the ligand, scoring them based on a defined scoring function that estimates the binding affinity.

Analysis of Results: The resulting docked poses are analyzed to identify the most plausible binding mode. This involves examining the intermolecular interactions, such as hydrogen bonds formed by the acetamido group or the sulfonate moiety, and hydrophobic interactions involving the phenyl and piperidine rings.

Table 1: Potential Intermolecular Interactions of this compound in a Hypothetical Protein Active Site

| Functional Group of Ligand | Potential Interacting Residue Type | Type of Interaction |

| Acetamido group (NH) | Aspartate, Glutamate | Hydrogen Bond Donor |

| Acetamido group (C=O) | Arginine, Lysine | Hydrogen Bond Acceptor |

| Phenyl ring | Phenylalanine, Tyrosine, Tryptophan | π-π Stacking |

| Piperidine ring | Leucine, Valine, Isoleucine | Hydrophobic Interaction |

| Sulfonate group (SO₃⁻) | Arginine, Lysine, Histidine | Ionic Interaction, Hydrogen Bond |

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-protein complex over time. This method can be used to assess the conformational stability of this compound when bound to a target protein and to analyze the dynamics of the interactions.

MD simulations on similar inhibitor-enzyme complexes have been used to validate docking results and to provide a more realistic picture of the binding. mdpi.comfrontiersin.org For example, simulations can reveal the stability of key hydrogen bonds, the role of water molecules in the binding site, and conformational changes in the protein upon ligand binding. nih.gov

A typical MD simulation protocol for a this compound-protein complex would involve:

System Setup: The docked complex is placed in a simulation box filled with a specific water model, and ions are added to neutralize the system.

Equilibration: The system is gradually heated and equilibrated to the desired temperature and pressure to relax the system and avoid steric clashes.

Production Run: The simulation is run for a specific period, typically nanoseconds to microseconds, during which the trajectory of all atoms is saved.

Analysis: The trajectory is analyzed to calculate various parameters, such as the root-mean-square deviation (RMSD) to assess the stability of the complex, the root-mean-square fluctuation (RMSF) to identify flexible regions, and the number and duration of intermolecular hydrogen bonds. mdpi.com

Table 2: Key Parameters Analyzed in a Molecular Dynamics Simulation

| Parameter | Description |

| RMSD (Root-Mean-Square Deviation) | Measures the average deviation of atomic positions from a reference structure, indicating the stability of the ligand-protein complex. |

| RMSF (Root-Mean-Square Fluctuation) | Indicates the fluctuation of individual residues or atoms, highlighting flexible regions of the protein and ligand. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and protein over time, indicating the stability of these key interactions. |

| Binding Free Energy Calculation (e.g., MM/PBSA) | Estimates the binding free energy of the ligand to the protein, providing a quantitative measure of binding affinity. researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to guide the optimization of lead compounds.

A hypothetical QSAR study involving this compound would likely follow these steps:

Data Set Preparation: A series of analogues of this compound with experimentally determined biological activities would be compiled.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound in the series.

Model Building: A QSAR model would be developed using a suitable statistical method to correlate the descriptors with the biological activity.

Model Validation: The predictive power of the model would be assessed using internal and external validation techniques.

Table 3: Examples of Molecular Descriptors Used in QSAR Studies

| Descriptor Type | Example | Information Provided |

| Electronic | Partial charges, Dipole moment | Distribution of electrons in the molecule |

| Steric | Molecular weight, Molar refractivity | Size and shape of the molecule |

| Hydrophobic | LogP (octanol-water partition coefficient) | Lipophilicity of the molecule |

| Topological | Connectivity indices | Atomic connectivity in the molecule |

Virtual Screening Approaches for Novel Scaffold Discovery

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. This approach can be used to discover novel chemical scaffolds that can be further developed into potent and selective drugs.

Virtual screening can be either structure-based or ligand-based. Structure-based virtual screening uses the 3D structure of the target protein to dock a library of compounds and rank them based on their predicted binding affinity. nih.govnih.gov Ligand-based virtual screening uses the structure of known active compounds to identify other compounds in a library with similar properties. nih.gov

The scaffold of this compound could be used as a starting point for a ligand-based virtual screening campaign to identify other compounds with similar features that might bind to the same target. Alternatively, if a target protein is known, a structure-based virtual screening could be performed to identify new compounds, potentially with different scaffolds, that are predicted to bind to the active site. nih.govresearchgate.net

Table 4: Comparison of Virtual Screening Approaches

| Approach | Basis | Requirements | Outcome |

| Structure-Based | 3D structure of the target protein | High-resolution protein structure | A ranked list of compounds based on predicted binding affinity |

| Ligand-Based | Structure of known active ligands | A set of active compounds | A ranked list of compounds based on similarity to the active ligands |

Advanced Analytical Characterization and Structural Elucidation Beyond Basic Identification

High-Resolution Mass Spectrometry for Metabolite and Derivative Characterization

High-resolution mass spectrometry (HRMS) is an indispensable tool for identifying and characterizing metabolites and derivatives of pharmaceutical compounds. For 4-Acetamidophenyl piperidine-1-sulfonate, techniques like liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) would be employed to analyze samples from in vitro (e.g., mouse hepatocytes) and in vivo studies. mdpi.com This approach allows for the detection and putative identification of metabolites formed through various biotransformation pathways.

Common metabolic transformations for compounds containing piperidine (B6355638) and phenyl rings include N-dealkylation, hydroxylation of the piperidine or aromatic rings, and oxidation. mdpi.comnih.gov In the case of this compound, potential metabolites could include hydroxylated derivatives on the piperidine ring or the phenyl ring, as well as products of N-deacetylation. The high mass accuracy of HRMS, often in the parts-per-million (ppm) range, enables the determination of elemental compositions for parent ions and their fragments, which is crucial for proposing metabolite structures. nih.gov For instance, the detection of an ion with an m/z corresponding to the addition of an oxygen atom (+15.9949 Da) would suggest hydroxylation.

Further structural confirmation is achieved through tandem mass spectrometry (MS/MS). By comparing the fragmentation patterns of the parent compound with its potential metabolites, the site of modification can often be pinpointed. mdpi.com For example, a shift in the mass of a fragment ion corresponding to the piperidine moiety would indicate modification on that part of the molecule. The use of techniques like liquid chromatography-ion mobility-mass spectrometry (LC-IM-MS/MS) can further aid in separating isomeric metabolites and providing additional structural information. shu.edu

A library of potential sulfated metabolites can be synthetically prepared to serve as authentic standards for comparison of retention times and fragmentation patterns, greatly increasing the confidence in metabolite identification. mdpi.com

Table 1: Hypothetical HRMS Data for Potential Metabolites of this compound

| Putative Metabolite | Molecular Formula | Calculated m/z [M+H]⁺ | Observed m/z [M+H]⁺ | Mass Accuracy (ppm) | Proposed Biotransformation |

| Parent Compound | C₁₃H₁₈N₂O₃S | 299.1060 | 299.1058 | -0.7 | - |

| Hydroxylated Piperidine | C₁₃H₁₈N₂O₄S | 315.0999 | 315.0995 | -1.3 | Hydroxylation |

| Hydroxylated Phenyl | C₁₃H₁₈N₂O₄S | 315.0999 | 315.1002 | +0.9 | Hydroxylation |

| N-deacetylated | C₁₁H₁₆N₂O₂S | 257.0954 | 257.0951 | -1.2 | Deacetylation |

Advanced Nuclear Magnetic Resonance Spectroscopy for Complex Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the unambiguous structural elucidation of organic molecules. While basic 1D NMR (¹H and ¹³C) provides initial structural information, advanced 2D NMR techniques are essential for confirming the connectivity and stereochemistry of complex molecules like this compound and its derivatives. shu.edunih.gov

Experiments such as Correlation Spectroscopy (COSY) are used to establish proton-proton couplings within the piperidine and phenyl spin systems. Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments are crucial for assigning carbon signals and confirming the connectivity between different parts of the molecule, such as the link between the piperidine nitrogen and the sulfonyl group, and the sulfonyl group to the phenyl ring. nih.gov

For characterizing ligand-protein interactions, saturation transfer difference (STD) NMR and Water-LOGSY experiments can identify which protons of the ligand are in close proximity to the protein's binding pocket. Furthermore, ¹⁹F NMR can be a valuable tool if a fluorine label is introduced into the molecule, providing information on the local environment and binding events. nih.gov The combination of experimental NMR data with Density Functional Theory (DFT) calculations of chemical shifts can provide a high level of confidence in structural assignments, especially for determining relative stereochemistry. shu.edu

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for this compound (Hypothetical Data)

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| Acetyl CH₃ | ~2.1 | ~24.0 | C=O |

| Acetyl C=O | - | ~169.0 | Acetyl CH₃, NH |

| Phenyl H (ortho to NHAc) | ~7.5 | ~120.0 | C (ortho to S), C (ipso to NHAc) |

| Phenyl H (ortho to SO₂) | ~7.8 | ~128.0 | C (ipso to S), C (ortho to NHAc) |

| Piperidine H (axial, C2/C6) | ~3.0 | ~48.0 | C4 |

| Piperidine H (equatorial, C2/C6) | ~3.6 | ~48.0 | C4 |

| Piperidine H (axial, C3/C5) | ~1.5 | ~25.0 | C2/C6, C4 |

| Piperidine H (equatorial, C3/C5) | ~1.8 | ~25.0 | C2/C6, C4 |

| Piperidine H (C4) | ~1.6 | ~23.0 | C2/C6, C3/C5 |

X-ray Crystallography for Ligand-Target Complex Analysis

X-ray crystallography provides the definitive, high-resolution three-dimensional structure of a molecule and its interactions within a crystal lattice. For this compound, obtaining a single crystal would allow for the precise determination of bond lengths, bond angles, and the conformation of the piperidine ring (e.g., chair, boat, or twist-boat).

More significantly, co-crystallization of the compound with a biological target, such as an enzyme or receptor, can offer unparalleled insight into the binding mode. nih.govnih.gov This technique would reveal the specific intermolecular interactions, such as hydrogen bonds, ionic interactions, and hydrophobic contacts, between the ligand and the amino acid residues of the target's binding site. nih.gov For instance, the acetamido group could act as a hydrogen bond donor and acceptor, while the phenyl ring could engage in π-π stacking or hydrophobic interactions. The sulfonate group could also participate in hydrogen bonding or electrostatic interactions. This structural information is invaluable for structure-activity relationship (SAR) studies and rational drug design. nih.gov

Spectroscopic and Electrochemical Techniques for Functional Insights

Beyond structural elucidation, other spectroscopic and electrochemical methods can provide insights into the functional properties of this compound. UV-Visible spectroscopy can be used to determine the compound's absorption properties, which is relevant for quantitative analysis using techniques like HPLC with UV detection. lcms.cz

Fourier-transform infrared (FT-IR) spectroscopy is useful for confirming the presence of key functional groups, such as the N-H and C=O stretches of the amide, and the characteristic S=O stretches of the sulfonamide group. nih.gov

Electrochemical methods, such as cyclic voltammetry, could be employed to study the redox properties of the molecule. While the core structure of this compound is not inherently redox-active, these techniques can be valuable if the compound is designed to interact with redox-sensitive biological systems or if it undergoes metabolic reactions that alter its electrochemical properties.

Chromatographic Methodologies for Purity and Impurity Analysis

Ensuring the purity of a chemical compound is critical. Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), are the primary methods for assessing the purity of this compound and for identifying and quantifying any impurities. lcms.czbiomedres.us

A typical approach involves developing a reversed-phase HPLC method, often with a C18 column, using a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol. researchgate.net The method would be validated for specificity, linearity, accuracy, and precision to ensure it is suitable for routine quality control. researchgate.net

For impurities that lack a strong UV chromophore, detectors such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) can be used. researchgate.net Hyphenation of LC with MS (LC-MS) is a powerful tool for impurity profiling, as it allows for the determination of the mass of the impurities, providing clues to their structures. biomedres.usresearchgate.net The development of a comprehensive impurity profile is essential for understanding potential degradation pathways and for controlling the quality of the compound. researchgate.net

Table 3: Example HPLC Method Parameters for Purity Analysis

| Parameter | Condition |

| Column | Reversed-phase C18 (e.g., 150 x 4.6 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Future Perspectives and Drug Discovery Implications Pre Clinical Focus

Optimization Strategies for Lead Compounds

Once a compound shows initial promise, it is considered a "lead." Lead optimization is a critical process in medicinal chemistry where the chemical structure of a lead compound is systematically modified to improve its properties. researchgate.net The goal is to create a drug candidate with enhanced potency, selectivity, and favorable absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles. researchgate.netnih.gov For a lead compound based on the 4-Acetamidophenyl piperidine-1-sulfonate scaffold, optimization efforts would focus on its distinct chemical regions.

Strategies often begin with establishing a structure-activity relationship (SAR), which details how changes to a molecule's structure affect its biological activity. nih.gov For piperidine-based compounds, it has been shown that substituents on the piperidine (B6355638) core can play a crucial role in biological inhibition. nih.gov

Key optimization strategies would include:

Modification of the Acetamido Group: The acetamido (CH₃CONH-) group is a common feature in drug molecules but can be a target for hydrolysis in the body. nih.gov A primary optimization strategy is the use of bioisosteric replacement, where a group is exchanged for another with similar physical or chemical properties to enhance activity, improve stability, or alter pharmacokinetics. benthamscience.comcambridgemedchemconsulting.com The amide in the acetamido group could be replaced with more stable bioisosteres, such as a trifluoroethylamine motif or other groups, to improve metabolic stability and potency. nih.govdrughunter.com

Alteration of the Piperidine Ring: The piperidine ring is a versatile scaffold found in many approved drugs. nih.gov Its conformation and substitution pattern can be modified to improve a compound's properties. Introducing unsaturation to create a dihydropyridine (B1217469) or pyridine (B92270) ring can sometimes lead to a significant increase in potency. dndi.org Alternatively, adding substituents to the ring or replacing it with a different ring system, like a pyrrolidine (B122466) or morpholine, can fine-tune the molecule's activity and metabolic profile, although this can sometimes lead to a loss of activity. dndi.org

Variation of the Phenyl and Sulfonate Moieties: The phenyl group can be modified by adding substituents (e.g., fluorine, chlorine) to alter electronic properties and introduce new interactions with the biological target. cambridgemedchemconsulting.com The sulfonate group is a key functional group in many drugs. nih.gov While essential for activity, its properties can be modulated. For example, changing the substitution pattern on the phenyl ring attached to the sulfonate could influence binding affinity and selectivity.

The following table summarizes potential optimization strategies for a lead compound based on this scaffold.

| Molecular Moiety | Optimization Strategy | Potential Outcome |

| Acetamido Group | Bioisosteric replacement (e.g., with trifluoroethylamine, other stable amides) | Improved metabolic stability and target potency. nih.govdrughunter.com |

| Piperidine Ring | Introduction of unsaturation or substituents; replacement with other heterocycles (e.g., pyrrolidine) | Enhanced potency and modified ADMET properties. dndi.org |

| Phenyl Group | Addition of substituents (e.g., halogens, alkyl groups) | Altered electronic properties for improved target binding. cambridgemedchemconsulting.com |

Design of Novel Chemical Entities based on this compound Core

The this compound structure can serve as a versatile starting point, or scaffold, for the design of entirely new molecules. The piperidine nucleus is a cornerstone in drug production, and its derivatives are explored for a vast range of therapeutic applications, including as anticancer, antiviral, and anti-inflammatory agents. researchgate.net The design of novel chemical entities (NCEs) aims to leverage the core structure to engage new biological targets or to improve upon the original compound's activity profile.

Key design strategies include:

Scaffold-Based Design: The piperidine core is a highly prevalent nitrogen-containing ring system in FDA-approved drugs. nih.gov New series of compounds can be designed by keeping the piperidine-sulfonate core intact while attaching different functional groups. This has been used to create novel antifungal agents and proteasome inhibitors for cancer. nih.govnih.gov For example, novel isoindolin-1-one (B1195906) derivatives containing piperidine fragments have been designed and synthesized to act as antibacterial agents. nih.gov

Molecular Hybridization: This strategy involves combining the this compound scaffold with other known pharmacophores (the part of a molecule responsible for its biological activity). This can create hybrid compounds with dual or multifunctional activity. A study creating novel sulfonamide derivatives containing a piperidine moiety used this strategy to develop new bactericides. nih.gov

Structure-Based and Computational Design: If the 3D structure of the biological target is known, computational tools like molecular docking can be used to rationally design new molecules that fit perfectly into the target's binding site. nih.gov This approach helps predict how modifications to the scaffold will affect binding and can guide chemists to synthesize only the most promising compounds. Comparing piperazine (B1678402) and piperidine cores in one study, docking simulations helped explain why piperidine-containing compounds showed a much higher affinity for the sigma-1 (σ1) receptor. nih.gov

The table below outlines common strategies for designing novel compounds from the core scaffold.

| Design Strategy | Description | Potential Advantage |

| Scaffold-Based Synthesis | Using the piperidine core to build new series of molecules with diverse functionalities. | Access to a wide range of compounds with potential for various therapeutic uses. researchgate.netnih.gov |

| Molecular Hybridization | Combining the core scaffold with other pharmacologically active fragments. | Creation of multifunctional drug candidates with potentially novel mechanisms of action. nih.gov |

| Structure-Based Design | Using computational modeling of the target protein to guide the design of new, high-affinity ligands. | Rational and efficient design of potent and selective molecules. nih.gov |

Exploration of New Therapeutic Avenues and Biological Targets (Pre-clinical)

A compound's utility is not always limited to the biological target for which it was initially designed. A key part of preclinical research is to explore other potential therapeutic applications. Sulfonamide and piperidine derivatives are known to possess a wide spectrum of pharmacological activities, including antibacterial, antifungal, anti-protozoal, and anti-cancer properties. nih.govnih.govresearchgate.net This suggests that derivatives of this compound could be active in many different disease areas.

The two primary strategies for this exploration are:

Phenotypic Screening: This is an approach where compounds are tested for their effect on cell behavior or function in disease models without prior knowledge of the specific molecular target. gardp.org For example, a library of piperidine-sulfonamide derivatives could be screened against various cancer cell lines to see if they inhibit cell growth. nih.gov If a compound shows a desired effect (a "phenotype"), further studies are conducted to identify the biological target responsible, a process known as target deconvolution or target identification. drughunter.compharmafeatures.com This approach was famously used in the development of immunomodulatory drugs (IMiDs), where phenotypic screening was central to their discovery before their E3 ligase target was identified. nih.gov

Target-Based Screening: In this more direct approach, compounds are tested against a panel of known biological targets (e.g., enzymes, receptors) that are implicated in different diseases. pharmafeatures.com For instance, given that many piperidine derivatives are active in the central nervous system, compounds from this class could be screened against a panel of G-protein coupled receptors (GPCRs) or ion channels involved in neurological disorders. nih.gov

The following table summarizes potential therapeutic areas that could be explored for this chemical class.

| Therapeutic Area | Potential Biological Targets | Rationale |

| Oncology | Proteasomes, Kinases, Farnesyltransferase | Piperidine derivatives have shown potent activity as proteasome inhibitors and farnesyltransferase inhibitors in cancer models. nih.govnih.gov |

| Infectious Diseases | Dihydropteroate (B1496061) synthase, Chitin synthase, Bacterial cell membranes | Sulfonamides are classic antibacterial agents, and novel piperidine-sulfonamide hybrids have shown promise as bactericides and antifungals. nih.govnih.gov |

| Neurological Disorders | Sigma (σ) receptors, Serotonin and Dopamine (B1211576) receptors | The piperidine scaffold is a key feature in many centrally-acting agents, and derivatives have shown high affinity for neurological targets like sigma receptors. researchgate.netnih.gov |

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.